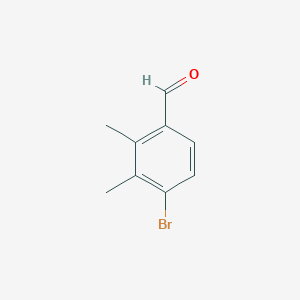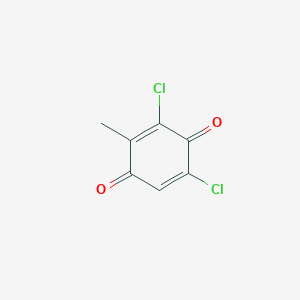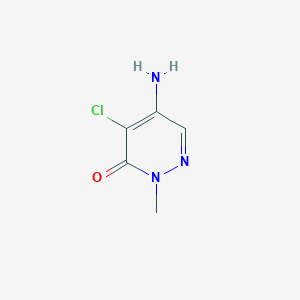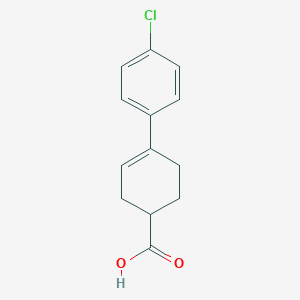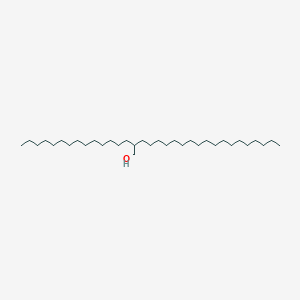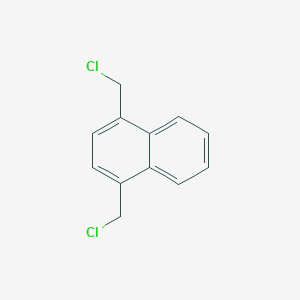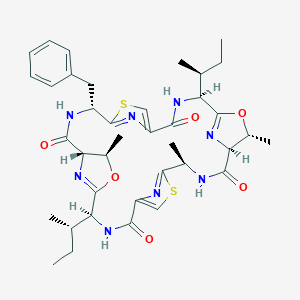
Patellamide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patellamide D is a cyclic peptide that was first isolated from the marine ascidian Lissoclinum patella. It is a natural product that has been found to possess potent biological activities, including antiviral, antifungal, and anticancer properties. Patellamide D has therefore attracted a lot of attention from the scientific community, and research into its synthesis, mechanism of action, and potential applications is ongoing.
Aplicaciones Científicas De Investigación
1. Complex Formation with Copper Ions
Patellamide D is known for its ability to form complexes with copper(II) ions. Studies have shown that it reacts with CuCl2 and triethylamine in acetonitrile to form mononuclear and binuclear copper(II) complexes. The role of solvents in stabilizing these metal ion complexes and influencing their chemical reactivities has been emphasized (van den Brenk et al., 2004).
2. Role in Overcoming Multidrug Resistance
Patellamide D has been identified as a resistance-modifying agent in multidrug-resistant human leukemic cell lines. It has shown efficacy in reducing the inhibitory concentration of various drugs, suggesting its potential in cancer treatment strategies (Williams & Jacobs, 1993).
3. Cytotoxicity and Potential Anticancer Properties
The isolation of Patellamide D has led to the discovery of its cytotoxic properties against fibroblast and tumor cell lines. This highlights its potential in the development of novel anticancer therapies (Degnan et al., 1989).
4. Structural Studies and Synthetic Approaches
Significant research has gone into understanding the structure of Patellamide D, leading to efforts in its total synthesis. Such studies are crucial for the development of synthetic analogs for therapeutic applications (Hamada, Shibata, & Shioiri, 1985).
5. Understanding the Biosynthetic Pathway
Research has also focused on the biosynthetic pathways of Patellamide D, especially its production by the cyanobacterium Prochloron. Understanding this pathway is essential for exploring the biological roles of patellamides and their potential applications (Schmidt et al., 2005).
6. Role in Ascidian-Prochloron Symbiosis
Studies have been conducted to understand the functional roles of Patellamides in the symbiotic relationship between ascidians and Prochloron. This research is crucial for comprehending the ecological and biological significance of these compounds (Baur et al., 2022).
Propiedades
Número CAS |
120853-15-8 |
|---|---|
Nombre del producto |
Patellamide D |
Fórmula molecular |
C38H48N8O6S2 |
Peso molecular |
777 g/mol |
Nombre IUPAC |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1 |
Clave InChI |
HZUISCIYFHWTKA-WLCQTKGUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6 |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
SMILES canónico |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
Otros números CAS |
120853-15-8 |
Sinónimos |
patellamide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



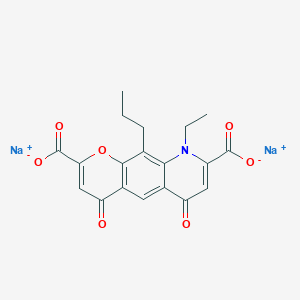
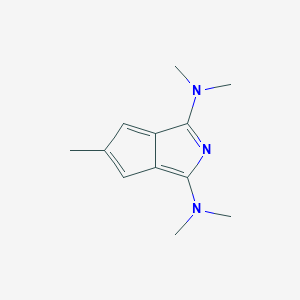
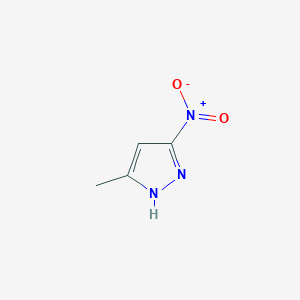
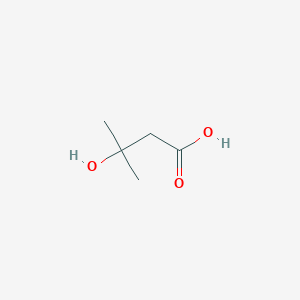
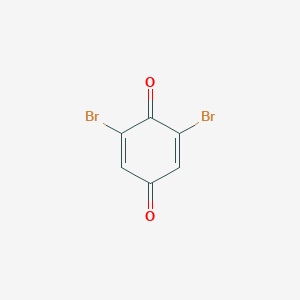
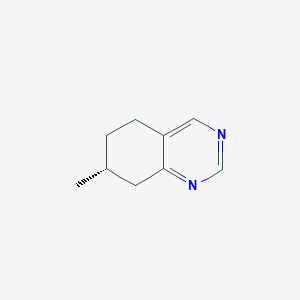
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
